6-(3-Fluorophenyl)pyridazine-3-thiol
Overview
Description
Synthesis Analysis
Pyridazine synthesis involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Chemical Reactions Analysis
Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities . A new set of small molecules featuring the privileged pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e][1,2,4]triazolo [1,5-c]pyrimidine scaffolds as well as the thioglycoside derivatives were designed .Scientific Research Applications
Synthesis and Antimicrobial Activity
6-(3-Fluorophenyl)pyridazine-3-thiol and its derivatives have been explored for their potential in synthesizing new compounds with antimicrobial properties. The synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide, involving reactions with various aldehydes and amines, demonstrated that these compounds exhibit good to moderate antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Bayrak et al., 2009).
Anti-Cancer Activity
Novel fluoro-substituted compounds, including derivatives of 6-(3-Fluorophenyl)pyridazine-3-thiol, have shown promising anti-lung cancer activity. The synthesis of these compounds and their evaluation against human cancer cell lines revealed their potential as low-concentration anticancer agents compared to traditional drugs like 5-fluorodeoxyuridine, indicating a significant path towards the development of new therapeutic agents for cancer treatment (Hammam et al., 2005).
Herbicidal Activities
Research into the herbicidal activities of 6-(3-Fluorophenyl)pyridazine-3-thiol derivatives has demonstrated their efficacy in agricultural applications. Novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized and showed significant bleaching and herbicidal activities against dicotyledonous plants, comparable or superior to commercial herbicides, indicating their potential for use in developing more effective and safer agrochemicals (Xu et al., 2008).
Corrosion Inhibition
The corrosion inhibition capabilities of pyridazine derivatives, including 6-(3-Fluorophenyl)pyridazine-3-thiol, have been studied, revealing their effectiveness in protecting mild steel against corrosion in acidic environments. Such studies are crucial for industries where metal durability and longevity are of paramount importance, providing insights into the development of more effective corrosion inhibitors (Khadiri et al., 2016).
Safety And Hazards
Future Directions
Pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry, both because of their excellent chemistry and because of their potential applications in medicinal chemistry and optoelectronics . This suggests that ‘6-(3-Fluorophenyl)pyridazine-3-thiol’ and similar compounds could have promising future applications in these fields.
properties
IUPAC Name |
3-(3-fluorophenyl)-1H-pyridazine-6-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2S/c11-8-3-1-2-7(6-8)9-4-5-10(14)13-12-9/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAZXOPHURWLSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NNC(=S)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluorophenyl)pyridazine-3-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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